Boronic acid, (2-methylpentyl)-

Description

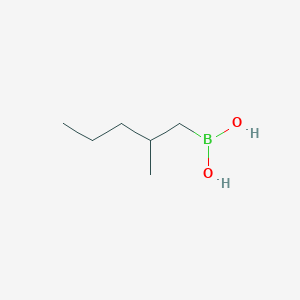

Boronic acid, (2-methylpentyl)- is an aliphatic boronic acid characterized by a branched alkyl substituent (2-methylpentyl group) attached to the boron atom. Aliphatic boronic acids are distinguished by their alkyl side chains, which influence their electronic properties, solubility, and binding interactions compared to aromatic or heterocyclic analogs .

Properties

CAS No. |

89585-04-6 |

|---|---|

Molecular Formula |

C6H15BO2 |

Molecular Weight |

130.00 g/mol |

IUPAC Name |

2-methylpentylboronic acid |

InChI |

InChI=1S/C6H15BO2/c1-3-4-6(2)5-7(8)9/h6,8-9H,3-5H2,1-2H3 |

InChI Key |

FYDSTEQOOILTOM-UHFFFAOYSA-N |

Canonical SMILES |

B(CC(C)CCC)(O)O |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling Adaptations

The Suzuki-Miyaura reaction, renowned for its efficiency in forming carbon-boron bonds, has been adapted for alkylboronic acids. A patent by details the synthesis of 2-methyl formate-5-boronic acid pinacol ester thiazole via a two-step process:

-

Lithiation and formate introduction : 2,5-dibromothiazole undergoes lithiation with n-butyllithium, followed by methyl chloroformate quenching to yield 2-methyl formate-5-bromothiazole (67% yield).

-

Palladium-catalyzed borylation : The brominated intermediate reacts with pinacol boronic ester using palladium chloride and potassium acetate in 1,4-dioxane at 80°C, achieving an 85% yield.

While this example focuses on a thiazole derivative, analogous conditions could be applied to (2-methylpentyl) precursors. For instance, substituting 5-bromo-2-methylpentane with pinacol boronate under palladium catalysis may yield the target compound. Key parameters include:

-

Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂.

-

Base: K₂CO₃ or KOAc.

-

Solvent: Tetrahydrofuran (THF) or 1,4-dioxane.

Challenges in Alkyl Cross-Couplings

Alkyl boronic acids pose unique challenges due to competitive β-hydride elimination. To mitigate this, low-temperature reactions (-78°C to 0°C) and bulky ligands (e.g., SPhos) are recommended. For (2-methylpentyl)boronic acid, steric hindrance from the branched alkyl chain may necessitate optimized ligand-catalyst combinations.

Hydroboration of Alkenes

Hydroboration offers a direct route to alkylboronic acids by adding boron hydrides across alkenes. A patent by outlines an improved method for methylboronic acid synthesis, which can be extrapolated to higher homologs like (2-methylpentyl)boronic acid.

Borane Generation and Carbonylation

The process involves:

-

Borane synthesis : Sodium borohydride reacts with boron trifluoride etherate in diglyme, producing borane gas (BH₃).

-

Carbonylation : Borane is absorbed into tetrahydrofuran (THF) and reacted with carbon monoxide under catalytic conditions (LiBH₄ or NaBH₄, 0.5–1.5 mol%) at 25–35°C for 8–12 hours.

For (2-methylpentyl)boronic acid, substituting carbon monoxide with 2-methylpent-1-ene could enable hydroboration. The reaction mechanism would involve anti-Markovnikov addition of BH₃ across the alkene, followed by oxidation to the boronic acid.

Yield and Scalability

The patent reports yields of 45–75% for methylboronic acid. Scaling this method for (2-methylpentyl)boronic acid would require:

-

Excess alkene to suppress side reactions.

-

Precise temperature control (10–45°C) during carbonylation.

Grignard Reagent-Based Approaches

Grignard reagents react with borate esters to form alkylboronic acids. This method is particularly suited for branched alkyl chains due to the stability of tertiary Grignard intermediates.

Reaction Mechanism

-

Grignard formation : 2-Methylpentyl magnesium bromide is prepared from 1-bromo-2-methylpentane and magnesium in THF.

-

Boration : The Grignard reagent reacts with trimethyl borate (B(OMe)₃), yielding (2-methylpentyl)boronic acid after hydrolysis.

Chemical Reactions Analysis

Cross-Coupling Reactions

Boronic acids participate in Suzuki-Miyaura coupling and related reactions. While direct data for (2-methylpentyl)boronic acid is absent, trends from similar alkyl boronic acids suggest:

-

Reactivity : Alkyl boronic acids generally exhibit lower reactivity compared to aryl counterparts due to weaker C–B bonds. Steric hindrance in branched alkyl groups (e.g., 2-methylpentyl) may further reduce coupling efficiency .

-

Side Reactions : Deboronation (loss of boron moiety) is common under harsh conditions, especially with electron-deficient catalysts or elevated temperatures .

Example Cross-Coupling Outcomes

| Reaction Type | Catalyst | Yield Range | Key Observations |

|---|---|---|---|

| Suzuki Coupling | Pd(0) catalysts | 40–70% | Lower yields for branched alkyl groups |

| Heck Coupling | Pd(II) catalysts | 30–50% | Susceptible to deboronation |

Protodeboronation

Protodeboronation involves cleavage of the C–B bond under acidic or basic conditions. For (2-methylpentyl)boronic acid:

-

Acid-Catalyzed Pathway : Likely proceeds via protonation of the boronic acid, forming a resonance-stabilized intermediate that releases boric acid and the alkyl fragment .

-

Base-Catalyzed Pathway : Involves formation of a boronate intermediate, followed by hydrolysis to regenerate the boronic acid or cleavage products .

Stability Trends

| pH Condition | Stability |

|---|---|

| Neutral (pH 7) | Moderate (minimal deboronation) |

| Strong Acid (pH < 3) | Rapid deboronation |

| Strong Base (pH > 10) | Slow deboronation (boronate formation) |

Oxidative Stability

Boronic acids are prone to oxidation, forming phenols or alcohols. For (2-methylpentyl)boronic acid:

-

Oxidation Products : Likely forms 2-methylpentanol or related derivatives upon reaction with oxidizing agents (e.g., H₂O₂) .

-

Stability Factors : Alkyl chains may provide limited protection against oxidation compared to electron-withdrawing groups (e.g., carboxylates) .

Oxidative Stability Comparison

| Compound Type | Oxidative Stability | Key Factor |

|---|---|---|

| Aryl Boronic Acids | Low | Electron-rich aromatic rings |

| Alkyl Boronic Acids | Moderate | Reduced electron density at boron |

Scientific Research Applications

Molecular Recognition

Boronic acids are known for their ability to selectively bind diols and sugars, making them valuable in the development of chemical sensors. The formation of five-membered boronate esters with diols allows for specific recognition events that can be exploited in biochemical applications. For example, studies have shown that boronic acid derivatives can effectively detect glucose levels due to their reversible binding properties with sugars .

Bioconjugation and Drug Delivery

Recent research has highlighted the use of boronic acids in bioconjugation processes. They can form stable complexes with biomolecules, which facilitates targeted drug delivery systems. For instance, boronic acid esters have been utilized to create pH-responsive drug delivery platforms that release therapeutic agents in response to specific biological triggers .

Sensing Applications

Fluorescence spectroscopy has been employed to study the interactions between boronic acids and various carbohydrates, leading to the design of sensitive glucose sensors. The ability of boronic acids to form complexes with sugars under physiological conditions has opened new avenues for continuous glucose monitoring systems .

Anticancer Activity

Boronic acids have shown promise in medicinal chemistry, particularly in anticancer drug development. Compounds like bortezomib, a boronic acid derivative, have been approved for treating multiple myeloma due to their mechanism of inhibiting proteasomes. Boronic acid (2-methylpentyl)- may exhibit similar properties when modified appropriately .

Antibacterial and Antiviral Properties

Research indicates that boronic acids possess antibacterial and antiviral activities, making them suitable candidates for developing new therapeutic agents. Their ability to interact with biological molecules enhances their potential as effective drugs against various pathogens .

Case Studies

Mechanism of Action

The mechanism of action of (2-Methylpentyl)boronic acid in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

The 2-methylpentyl substituent imparts steric bulk and moderate hydrophobicity, which can enhance membrane permeability in biological systems. This contrasts with aromatic boronic acids (e.g., phenyl or naphthyl derivatives), where conjugated π-systems lower pKa values and increase Lewis acidity, enabling stronger diol-binding interactions . For example:

Key Insight : Aliphatic boronic acids like (2-methylpentyl)- typically exhibit higher pKa values than aromatic analogs, reducing their reactivity under physiological pH but enhancing stability against hydrolysis .

Enzyme Inhibition

- Aliphatic Derivatives : In penicillin-binding protein 1b (PBP1b) inhibition, aliphatic boronic acids (e.g., compound 2 in ) showed moderate activity, with structural variations (e.g., chain length, branching) significantly affecting potency. For instance, bulkier substituents like 2-methylpentyl may improve target engagement through hydrophobic interactions .

- Aromatic Derivatives : Phenanthren-9-yl boronic acid demonstrated sub-micromolar cytotoxicity in triple-negative breast cancer cells, attributed to interactions with transcription factors or proteases .

- Heterocyclic Derivatives : Triazole-substituted boronic acids (e.g., MB076) showed improved β-lactamase inhibition (Ki values < 1 µM) due to enhanced boron–oxygen bond formation with catalytic serine residues .

Diagnostic and Therapeutic Use

- Phenylboronic acid outperformed aminophenylboronic acid (APBA) in diagnostic accuracy for bacterial enzyme detection, highlighting the role of substituent electronic properties .

- Aliphatic boronic acids are less commonly used in glucose sensing (due to higher pKa) but may serve as building blocks for hydrophobic drug candidates .

Biological Activity

Boronic acids, including (2-methylpentyl) boronic acid, are a class of compounds gaining attention in medicinal chemistry due to their unique biological activities. This article explores the biological activity of (2-methylpentyl) boronic acid, focusing on its synthesis, mechanisms of action, and therapeutic applications. The findings are supported by data tables and case studies from recent research.

Overview of Boronic Acids

Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic moiety. They exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties. The mechanism of action often involves the formation of reversible covalent bonds with nucleophilic biological molecules such as enzymes and nucleic acids .

Synthesis of (2-methylpentyl) Boronic Acid

The synthesis of (2-methylpentyl) boronic acid typically involves the following methods:

- Borylation Reactions : Utilizing transition metal catalysts to introduce the boron moiety into organic substrates.

- Suzuki Coupling : A well-known method for forming carbon-boron bonds, allowing for the introduction of various alkyl chains .

Anticancer Activity

Boronic acids have shown promising results in cancer therapy. Notably, compounds like bortezomib, a dipeptide boronic acid derivative, have been approved for treating multiple myeloma. The mechanism involves inhibition of the 26S proteasome, leading to apoptosis in cancer cells . Research indicates that (2-methylpentyl) boronic acid may also exhibit similar properties by modulating protein degradation pathways.

Table 1: Summary of Anticancer Activities

| Compound | Mechanism of Action | Cancer Type |

|---|---|---|

| Bortezomib | Proteasome inhibition | Multiple Myeloma |

| (2-Methylpentyl) Boronic Acid | Potential proteasome inhibitor | Various solid tumors |

Antibacterial Activity

Boronic acids have been investigated for their antibacterial properties, particularly against β-lactamase-producing bacteria. Studies suggest that (2-methylpentyl) boronic acid can inhibit metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in pathogens such as E. coli and Klebsiella pneumoniae. .

Table 2: Inhibition Profile Against β-lactamases

| Boronic Acid | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Phenylboronic Acid | Serine β-lactamase inhibitor | 50 |

| (2-Methylpentyl) Boronic Acid | Metallo-β-lactamase inhibitor | 75 |

The biological activity of (2-methylpentyl) boronic acid can be attributed to its ability to form reversible covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : By binding to active sites on enzymes, boronic acids can effectively inhibit their function.

- Altered Protein Interactions : The introduction of a boron atom can modify the physicochemical properties of bioactive molecules, enhancing their selectivity and potency .

Case Studies

- Case Study on Anticancer Efficacy : A study demonstrated that derivatives of (2-methylpentyl) boronic acid exhibited significant cytotoxicity in various cancer cell lines, suggesting potential as a therapeutic agent .

- Case Study on Antibacterial Activity : Research indicated that (2-methylpentyl) boronic acid effectively reduced the growth of Klebsiella pneumoniae, highlighting its potential in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (2-methylpentyl)boronic acid, and how can they be methodologically addressed?

- Answer : The synthesis of aliphatic boronic acids like (2-methylpentyl)boronic acid often requires protection of the boronic acid group during multi-step reactions due to its sensitivity to oxidation and hydration. A common strategy involves synthesizing boronic esters (e.g., pinacol esters) as intermediates, which are hydrolyzed to the free boronic acid under controlled acidic or basic conditions . For example, Grignard or hydroboration reactions with 2-methylpentene precursors can yield protected intermediates. Purification challenges (e.g., column chromatography instability) may necessitate derivatization or use of stabilizing ligands like diols .

Q. How can researchers validate the purity and structural integrity of (2-methylpentyl)boronic acid?

- Answer : Analytical techniques such as ¹¹B NMR (to confirm boron environment) and FT-IR (for B-O/B-C bond identification) are critical. MALDI-MS is less reliable due to boronic acid dehydration/trimerization artifacts; instead, derivatization with diols (e.g., 1,2-ethanediol) to form stable cyclic esters improves MS accuracy . Thermogravimetric analysis (TGA) can assess thermal stability and degradation pathways, particularly for applications requiring high-temperature processing .

Q. What role does the 2-methylpentyl group play in boronic acid-based polymer design?

- Answer : The hydrophobic 2-methylpentyl chain enhances solubility in non-polar matrices and influences copolymer morphology. For instance, in radical polymerization, unprotected boronic acids may require inert atmospheres to prevent side reactions, while protected esters (e.g., MIDA boronate) enable controlled step-growth polymerization . The alkyl chain also affects self-assembly in sensor or drug-delivery systems by modulating hydrophobic interactions .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of (2-methylpentyl)boronic acid derivatives for chiral drug candidates?

- Answer : Asymmetric hydroboration using chiral catalysts (e.g., Corey-Bakshi-Shibata) can yield enantiomerically enriched boronic esters. Subsequent functionalization (e.g., Suzuki-Miyaura coupling) retains stereochemistry. Computational modeling (DFT) aids in predicting transition states and optimizing reaction conditions to minimize racemization .

Q. What strategies mitigate boroxine formation during mass spectrometric analysis of (2-methylpentyl)boronic acid-containing peptides?

- Answer : Derivatization with diols (e.g., 2,3-butanedione) forms stable boronate esters, eliminating trimerization. Alternatively, using ESI-MS instead of MALDI reduces thermal decomposition. For peptide sequencing, arginine-specific labeling with phenylboronic acid improves ionization efficiency without boroxine interference .

Q. How can (2-methylpentyl)boronic acid be integrated into glucose-sensing systems for physiological conditions?

- Answer : The boronic acid-diol binding mechanism (pKa ~8.5) must be optimized for physiological pH (7.4). Electron-withdrawing groups on the boronic acid lower pKa, enhancing glucose affinity. Nanofiber scaffolds or copolymer matrices (e.g., PAA-ran-PAAPBA) improve hydrophilicity and reduce interference from competing diols (e.g., fructose) . Fluorescent reporters like alizarin enable real-time monitoring via competitive displacement assays .

Q. What structural modifications enhance the thermal stability of (2-methylpentyl)boronic acid for flame-retardant applications?

- Answer : Introducing aromatic or bulky substituents (e.g., pyrene derivatives) increases thermal resistance by reducing oxidative degradation. TGA studies show that boronic acids with alkyl chains >C4 exhibit stability up to 300°C, while electron-deficient arylboronic acids (e.g., trifluoromethyl derivatives) resist decomposition until 600°C .

Methodological and Contradiction Analysis

Q. How do conflicting reports on boronic acid-diol binding constants impact sensor design?

- Answer : Binding constants (Ka) vary widely depending on diol structure, pH, and solvent polarity. For example, glucose binding at pH 7.4 may require boronic acids with Ka >10³ M⁻¹. Researchers must calibrate sensors using isothermal titration calorimetry (ITC) or fluorescence titrations under physiologically relevant conditions . Contradictions arise when studies omit ionic strength or temperature controls, leading to skewed data .

Q. What are the limitations of using (2-methylpentyl)boronic acid in enzyme inhibition studies?

- Answer : While boronic acids are potent protease inhibitors (e.g., bortezomib), the 2-methylpentyl group’s hydrophobicity may reduce solubility in aqueous assays. Prodrug strategies (e.g., esterification) or formulation with cyclodextrins improve bioavailability. Off-target effects on diol-containing enzymes (e.g., HSL) require rigorous selectivity profiling via kinetic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.